5,7-Dinitro-1H-indazole
Description
Overview of Indazole Heterocyclic Scaffolds in Academic Research
Indazoles are a significant class of nitrogen-containing heterocyclic compounds, featuring a bicyclic structure composed of a pyrazole (B372694) ring fused to a benzene (B151609) ring. nih.gov This scaffold exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and predominant tautomer. nih.gov
Historical Context and Evolution of Indazole Synthesis and Study
The first synthesis of indazoles was reported in 1880, with systematic investigation into the heterocycle beginning in the early 20th century. thieme-connect.deresearchgate.net Emil Fischer was the scientist who initially defined indazole as a pyrazole ring fused with a benzene ring. researchgate.netpnrjournal.com Early synthetic routes often required harsh conditions, such as the use of strong acids or bases and high temperatures. google.com Over the decades, synthetic methodologies have evolved significantly. Recent advancements focus on catalyst-based approaches, including transition-metal, acid/base, and green chemistry methods to improve efficiency and selectivity. benthamdirect.comingentaconnect.com Modern techniques like microwave-assisted synthesis have also been employed to reduce reaction times and improve yields. ajrconline.org The development of novel synthetic methods remains a crucial area of research, driven by the wide-ranging applications of indazole derivatives. nih.gov
Role of Substituted Indazoles in Chemical Biology and Materials Science
Substituted indazoles are high-value building blocks in medicinal chemistry and materials science due to their distinct structural and functional properties. researchgate.net While naturally occurring indazoles are rare, synthetic derivatives possess a vast array of pharmacological activities. nih.govthieme-connect.de They are recognized as a "privileged structure" and an important pharmacophore in medicinal chemistry. pnrjournal.com
In chemical biology , indazole derivatives are investigated for a multitude of therapeutic applications, including as anti-inflammatory, antitumor, and antimicrobial agents. nih.govorientjchem.orgaustinpublishinggroup.com The indazole scaffold is a core component of several FDA-approved drugs, such as the antiemetic Granisetron and the kinase inhibitor Axitinib. pnrjournal.com Their utility often stems from their role as bioisosteres for indoles or benzimidazoles. orientjchem.org
In materials science , the unique photophysical properties of the indazole motif are of interest. benthamdirect.comingentaconnect.com Research has explored the use of indole (B1671886) and indazole derivatives in developing fluorescent materials. rsc.org Specifically, derivatives containing salicylaldehyde (B1680747) have been synthesized to create materials with controllable fluorescence characteristics, and the incorporation of aggregation-induced emission (AIE) luminogens has been studied to develop smart fluorescence sensors and multi-stimuli-responsive materials. rsc.org
Distinctive Features and Research Importance of Nitro-Substituted Indazoles
Nitro-substituted indazoles represent a subclass with unique characteristics imparted by the presence of one or more nitro (–NO₂) groups. These groups significantly alter the electronic landscape of the parent indazole ring system.
Electronic Effects of Nitro Groups on the Indazole Core
The nitro group is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. This has several key consequences for the indazole core:
Reduced Electron Density : The presence of nitro groups significantly decreases the electron density of the aromatic system, making the ring more "electron-deficient". vulcanchem.com
Increased Electrophilicity : The reduced electron density enhances the compound's electrophilic character, making the indazole ring more susceptible to nucleophilic attack.
Altered Reactivity and Acidity : The electron-withdrawing nature of the nitro group influences the reactivity at various positions. For example, it can increase the acidity of the N-H proton. vulcanchem.com In studies of 1-methyl-nitroindazoles, the electron-attracting effect of the nitro group was shown to shift the resonance of the H-3 proton to weaker fields in the NMR spectrum. arpgweb.com
Stabilization : Electron-withdrawing groups like nitro substituents can stabilize the indazole core and generally favor the 1H tautomer over the 2H form.
Contextualizing 5,7-Dinitro-1H-indazole within Dinitro-Heterocyclic Research
The study of dinitro-heterocyclic compounds is a broad field, particularly in the area of energetic materials. The introduction of multiple nitro groups into a heterocyclic scaffold is a common strategy for designing high-energy-density materials. Research in this area involves the synthesis of compounds like dinitropyridones, dinitrobenzotriazoles, and dinitropyrazoles, exploring their synthesis, stability, and energetic properties. tcichemicals.comresearchgate.netcolab.ws For instance, the synthesis of gem-dinitro heterocyclic compounds and their subsequent transformations into other structures like indazoles has been reported. researchgate.net
Within this context, this compound is a specific example of a dinitro-aromatic heterocycle. Its properties are a direct result of the placement of two nitro groups on the benzene portion of the indazole scaffold. Research on related structures, such as 3,7-dinitro-1H-indazole, has noted the presence of strong hydrogen bonding between the N-H and the nitro group at the 7-position, a feature that would be expected in the 5,7-dinitro isomer as well. acs.orgchim.it The study of such compounds contributes to a deeper understanding of structure-property relationships in energetic and electronically modified heterocyclic systems.
Current State of Research on this compound and its Derivatives
Research on this compound and its derivatives often falls within the domain of energetic materials and synthetic chemistry. The compound itself is a precursor for creating other functionalized molecules. For example, phenylhydrazine (B124118) can react with 2-chloro-3,5-dinitrobenzoate to produce 5,7-dinitro-2-phenyl-1H-indazol-3(2H)-one. thieme-connect.de
Recent studies have focused on using dinitro-heterocycles as platforms for creating novel energetic materials. For example, research on 5,7-dinitrobenzotriazole, a structurally related compound, involved synthesizing various nitrogen-rich salts to enhance energetic properties and stability. colab.ws This approach of derivatization, including alkylation to introduce further energetic groups like nitramines, is a common strategy. colab.ws
While specific research exclusively detailing the properties of this compound is not extensively widespread in general literature, its chemistry is implicitly studied within broader investigations of dinitro-heterocyclic compounds and their transformations. For instance, the synthesis of 1-aryl-4,6-dinitro-1H-indazoles and their behavior in nucleophilic substitution reactions provides insight into the reactivity patterns of dinitro-indazole systems. researchgate.net The development of energetic compounds often involves creating derivatives from foundational structures like dinitroindazoles to achieve desired performance characteristics, such as high detonation velocity and thermal stability. researchgate.neticm.edu.pl
Data Tables
Table 1: Comparison of Substituted Indazole Analogs This table provides a comparison of various substituted indazoles, highlighting the influence of different substituent groups and their positions on the molecular properties.
| Compound Name | Substituent Positions | Molecular Formula | Key Features |
| 3-Chloro-5-nitro-1H-indazole | 3-Cl, 5-NO₂ | C₇H₄ClN₃O₂ | Electron-withdrawing groups enhance stability; used in medicinal chemistry. |
| 5-Chloro-7-nitro-1H-indazole | 5-Cl, 7-NO₂ | C₇H₄ClN₃O₂ | Positional isomer with altered dipole moment and solubility. |
| 3-Iodo-4-nitro-1H-indazole | 3-I, 4-NO₂ | C₇H₄IN₃O₂ | Electronically deficient aromatic system with unique reactivity. vulcanchem.com |
| 7-Nitroindazole (B13768) | 7-NO₂ | C₇H₅N₃O₂ | Investigated as a nitric oxide synthase inhibitor. austinpublishinggroup.com |
| 3,7-Dinitro-1H-indazole | 3-NO₂, 7-NO₂ | C₇H₄N₄O₄ | Synthesis involves thermal rearrangement of a 2,7-dinitroindazole intermediate. chim.it |
Table 2: Investigated Reactions of Nitroindazoles This table summarizes key reactions involving nitro-substituted indazoles as reported in the literature.
| Reactant(s) | Reaction Type | Product(s) | Reported Findings |
| Indazole, 4-, 5-, 6-Nitroindazoles + Formaldehyde (B43269) | Addition Reaction | N₁-CH₂OH derivatives | Reaction proceeds in aqueous HCl; 7-nitro-1H-indazole does not react under these conditions. acs.orgnih.gov |
| 7-Nitroindazole | Nitration | 3,7-Dinitro-1H-indazole | Synthesis achieved via a 2,7-dinitroindazole intermediate. chim.it |
| 2-Chloro-3,5-dinitrobenzoate + Phenylhydrazine | Cyclization | 5,7-Dinitro-2-phenyl-1H-indazol-3(2H)-one | Demonstrates a synthetic route to a 5,7-dinitroindazole derivative. thieme-connect.de |
| 5,7-Dinitrobenzotriazole + Nitrogen-rich bases | Salt Formation | Energetic salts | A method to improve the energetic properties and stability of the parent compound. colab.ws |
Research Gaps and Motivations for Further Investigation of this compound
Despite the broad interest in dinitroindazoles, dedicated research into the 5,7-dinitro isomer is conspicuously sparse. The existing literature provides tantalizing but incomplete glimpses into its chemistry, primarily through the synthesis of its derivatives or its formation as a minor byproduct. This scarcity of data defines the primary research gaps and provides strong motivation for future investigations.
Identified Research Gaps:
Optimized Synthesis and Isolation: The parent this compound has been mentioned as a minor product formed during the nitration of 1H-indazole in a strongly acidic medium. thieme-connect.de However, a targeted, high-yield synthetic protocol for this specific isomer has not been reported. The development of an efficient and scalable synthesis is the most critical gap, as it is the gateway to all further studies.
Comprehensive Characterization: There is a lack of detailed spectroscopic and crystallographic data for this compound. While derivatives like 1-methyl-5,7-dinitro-1H-indazol-3-ol and 3-morpholine-5,7-dinitro-1H-indazole have been synthesized, the structural and physicochemical properties of the parent compound remain uncharacterized. thieme-connect.desci-hub.se
Evaluation of Energetic Properties: The potential of this compound as an energetic material is entirely unexplored. Key performance indicators such as density, heat of formation, detonation velocity and pressure, and sensitivity to stimuli (impact, friction, electrostatic discharge) are unknown. This stands in contrast to other dinitroaromatic compounds which are often evaluated for these properties.
Assessment of Biological Activity: Numerous indazole derivatives, particularly nitro-substituted ones, exhibit significant biological activities. iucr.org For instance, 7-nitro-1H-indazoles and 3,7-dinitro-1H-indazole are known for their inhibitory effects on nitric oxide synthase (NOS). researchgate.netnih.gov The biological profile of the 5,7-dinitro isomer has not been investigated, representing a missed opportunity in medicinal chemistry.
Motivations for Further Investigation:
The existing gaps in knowledge directly fuel the motivation for a focused examination of this compound.
Exploring Novel Energetic Materials: The precise positioning of nitro groups on an aromatic core is a critical determinant of its energetic properties. The 5,7-substitution pattern is unique among the studied dinitroindazoles and could lead to a desirable balance of high performance and low sensitivity. A systematic study is needed to determine its potential and to provide valuable data for developing structure-property relationships in energetic materials.
Discovering New Pharmacophores: The location of substituents on the indazole ring significantly influences its interaction with biological targets. researchgate.net The 5,7-dinitro isomer presents a novel scaffold that has not been tested for NOS inhibition or other therapeutic activities common to this chemical class, such as anticancer or anti-inflammatory effects. sci-hub.se Investigation into its biological effects could uncover a new lead compound for drug discovery.
Advancing Fundamental Heterocyclic Chemistry: A comprehensive study of this compound would complete the experimental dataset for the dinitroindazole family. This would allow for a more robust understanding of how substituent placement affects acidity, reactivity, and other fundamental chemical properties across the isomeric series. This experimental data would also be invaluable for validating and refining theoretical and computational chemistry models.
The following table summarizes the status of various dinitroindazole isomers, highlighting the lack of data for the 5,7-dinitro variant.
Table 1: Comparison of Research Status for Dinitroindazole Isomers
| Compound Name | Synthesis Reported | Properties Investigated | Primary Research Field |
|---|---|---|---|
| This compound | Minor byproduct thieme-connect.de | No | Unexplored |
| 3,5-Dinitro-1H-indazole | Yes thieme-connect.de | Yes | Medicinal Chemistry |
| 3,7-Dinitro-1H-indazole | Yes chim.it | Yes researchgate.netnih.gov | Medicinal Chemistry (NOS Inhibition) |
| 4,6-Dinitro-1H-indazole Derivatives | Yes | Yes | Energetic Materials |
The following table lists derivatives of 5,7-dinitro-indazole that have been reported, underscoring that while the core structure is accessible, the parent compound has been overlooked.
Table 2: Reported Derivatives of this compound
| Compound Name | Synthetic Precursor | Reference |
|---|---|---|
| 1-Methyl-5,7-dinitro-1H-indazol-3-ol | 2-Chloro-3,5-dinitrobenzoate and methylhydrazine | thieme-connect.de |
| 5,7-Dinitro-2-phenyl-1H-indazol-3(2H)-one | 2-Chloro-3,5-dinitrobenzoate and phenylhydrazine | thieme-connect.de |
| 3-Morpholine-5,7-dinitro-1H-indazole | Ethyl 3-chloro-3-hydroxy-5,7-dinitro-2,3-dihydroindazole-2-yl-carbonate | sci-hub.se |
Structure
3D Structure
Properties
IUPAC Name |
5,7-dinitro-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O4/c12-10(13)5-1-4-3-8-9-7(4)6(2-5)11(14)15/h1-3H,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXWPPPGZMFBAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30879029 | |
| Record name | 5,7-DINITROBENZPYRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30879029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31208-76-1 | |
| Record name | 5,7-DINITROBENZPYRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30879029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5,7 Dinitro 1h Indazole and Its Derivatives
Classical and Established Synthetic Routes to Dinitroindazoles
The foundational methods for constructing the dinitroindazole core often rely on well-established cyclization and nitration reactions.
Cyclization Reactions and Precursor Chemistry
The synthesis of the indazole ring system has been a subject of investigation for over a century, with many classical methods still forming the basis of modern synthetic approaches. thieme-connect.de A common strategy involves the cyclization of appropriately substituted aryl precursors. For instance, the reaction of monosubstituted hydrazines with substituted benzoates can lead to the formation of the indazole core. thieme-connect.de Specifically, the interaction of phenylhydrazine (B124118) with 2-chloro-3,5-dinitrobenzoate yields 5,7-dinitro-2-phenyl-1H-indazol-3(2H)-one. thieme-connect.de In a related approach, 1-acyl-2-fluoroarenes can react with hydrazines to generate 3-substituted 1H-indazoles. thieme-connect.de
Another established route to dinitroindazoles involves the nitration of existing indazole derivatives. For example, 5,6-dinitroindazole can be readily prepared from 6-nitroindazole (B21905) by treatment with potassium nitrate (B79036) in concentrated sulfuric acid. researchgate.net The synthesis of 3,7-dinitro-1H-indazole has been achieved from 7-nitroindazole (B13768) through a process involving a thermal rearrangement of a 2,7-dinitroindazole intermediate. chim.it
The reaction of picrylacetaldehyde with aryldiazonium salts, followed by intramolecular cyclization of the resulting picrylglyoxal monoarylhydrazones, has been developed as a method for the synthesis of 1-aryl-3-formyl-4,6-dinitro-1H-indazoles. researchgate.net
Regioselective Synthesis of 5,7-Dinitro-1H-indazole
Achieving regioselectivity in the synthesis of substituted indazoles is crucial for developing specific derivatives. The position of substituents on the indazole ring can significantly influence the molecule's properties.
The direct N-alkylation of the indazole scaffold often leads to a mixture of N-1 and N-2 isomers. beilstein-journals.orgd-nb.info However, the regioselectivity can be influenced by both steric and electronic effects of substituents on the indazole ring. beilstein-journals.orgd-nb.info For instance, the presence of a nitro group at the C-7 position has been shown to confer excellent N-2 regioselectivity in alkylation reactions. beilstein-journals.orgd-nb.info
In the context of dinitroindazoles, selective reduction of one nitro group can be a key step for further functionalization. For example, in 5,6-dinitroindazole protected at the N-1 position, one of the nitro groups can be selectively reduced. researchgate.net This allows for subsequent reactions, such as ortho-halogenation of the newly formed arylamine, paving the way for further derivatization. researchgate.net
Modern Approaches in the Synthesis of this compound Derivatives
Contemporary synthetic chemistry offers several advanced techniques that have been applied to the synthesis and functionalization of indazole derivatives, including those with dinitro substitution.
Microwave-Assisted Synthetic Procedures
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields. jchr.orgnih.gov This technique has been successfully applied to the synthesis of various indazole derivatives. jchr.org For example, the synthesis of 1-H indazole and its derivatives has been achieved through microwave-assisted reactions using ortho-substituted benzaldehydes as starting materials in water, offering a rapid and efficient process compared to conventional heating. jchr.org
Microwave irradiation has also been employed in the synthesis of other heterocyclic systems, demonstrating its broad applicability. foliamedica.bgmdpi.com For instance, tetrahydropyrimidine (B8763341) derivatives have been synthesized using microwave irradiation, which significantly reduced reaction times. foliamedica.bg Similarly, the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives has been optimized by exposing the neat reaction mixture to microwave irradiation, resulting in excellent yields and high regioselectivity. mdpi.com While specific examples for this compound are not extensively detailed in the provided results, the successful application of microwave technology to related heterocyclic systems suggests its potential for the efficient synthesis of dinitroindazole derivatives. jchr.orgfoliamedica.bgmdpi.commdpi.com
Transition Metal-Catalyzed Coupling Reactions for Functionalization
Transition metal-catalyzed reactions are indispensable tools for the functionalization of heterocyclic compounds, including indazoles. sioc-journal.cnnih.govsioc-journal.cnspringerprofessional.de These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents. rsc.org
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are used to introduce amine substituents onto the indazole core. researchgate.net For instance, protected 5-bromoindazoles can participate in these reactions with various amines to generate novel derivatives. researchgate.net Nickel-catalyzed C3-acylation of 2H-indazoles using aldehydes has also been reported. chim.it
The direct C-H functionalization of heterocycles, including indoles which are structurally related to indazoles, has gained significant attention. nih.govrsc.org This approach avoids the need for pre-functionalized starting materials. While direct C-H functionalization of this compound is not explicitly detailed, the principles have been applied to the broader class of indoles and other heterocycles, suggesting potential future applications. rsc.org
Solid-Phase Organic Synthesis Strategies
Solid-phase organic synthesis (SPOS) offers a streamlined approach for the preparation of compound libraries, which is particularly valuable in drug discovery. mdpi.com This methodology involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions, with purification simplified to washing the resin. nih.gov
While specific applications of SPOS for the synthesis of this compound are not prominent in the provided search results, the general principles have been applied to the synthesis of other heterocyclic derivatives. For example, a library of thiazolo-pyrimidinone derivatives was developed using a facile solid-phase synthesis method. mdpi.com The synthesis of labeled peptide derivatives has also been successfully achieved using solid-phase techniques. nih.gov The photochemistry of 2,4,6-trinitrotoluene (B92697) (TNT) in the solid state has been studied, which can lead to the formation of indazole derivatives, highlighting a potential, albeit different, solid-phase transformation. plos.org The versatility of SPOS suggests its potential for the systematic synthesis and derivatization of dinitroindazoles. mdpi.comnih.gov
Functionalization and Derivatization of the this compound Core
The electron-withdrawing nature of the two nitro groups on the benzene (B151609) ring significantly influences the reactivity of the this compound scaffold. This section details methodologies for its functionalization through N-alkylation, N-acylation, C3-functionalization, and the attachment of diverse chemical moieties.
The indazole ring possesses two nitrogen atoms, N1 and N2, which can be targeted for alkylation and acylation. The regioselectivity of these reactions is sensitive to steric and electronic effects imposed by substituents on the indazole core. thieme-connect.de
N-Alkylation: The alkylation of the indazole scaffold can lead to either N1- or N2-substituted products. Studies on substituted indazoles have shown that both steric and electronic factors of the ring substituents play a crucial role in determining the regioisomeric distribution. beilstein-journals.org For instance, research on various C3, C4, C5, C6, and C7 substituted indazoles has highlighted these effects. beilstein-journals.org In the case of 7-nitro-1H-indazole, a close analogue to the 5,7-dinitro system, N-alkylation shows a strong preference for the N2 position. thieme-connect.de Employing C-7 NO₂ or CO₂Me substituted indazoles has been shown to confer excellent N-2 regioselectivity (≥ 96%). beilstein-journals.org
A common strategy for introducing functional side chains involves the alkylation of nitroindazole derivatives with 1,2-dibromoethane (B42909). This reaction, typically carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF, yields the corresponding N-(2-bromoethyl)nitro-1H-indazoles. These bromoethyl derivatives serve as versatile intermediates for further synthetic transformations.
| Starting Material | Product | Yield |
| 5-Nitro-1H-indazole | 1-(2-Bromoethyl)-5-nitro-1H-indazole | 41% nih.gov |
| 6-Nitro-1H-indazole | 1-(2-Bromoethyl)-6-nitro-1H-indazole | 44% nih.gov |
| 7-Nitro-1H-indazole | 1-(2-bromoethyl)-7-nitro-1H-indazole | 38% nih.gov |
Table 1: Synthesis of N-(2-Bromoethyl)nitroindazoles.
N-Acylation: N-acylation of the indazole ring is another key functionalization reaction. Generally, regioselective N-acylation is suggested to yield the N-1 substituted regioisomer, which is considered the more thermodynamically stable product. beilstein-journals.org This preference can be achieved through an equilibration process where an initially formed N-2 acylindazole isomerizes to the more stable N-1 product. beilstein-journals.org An electrochemical method has also been developed for the selective N1-acylation of indazoles, where the indazole is first reduced to an indazole anion, which then reacts with an acid anhydride (B1165640) to selectively acylate the N1 position. organic-chemistry.org A one-pot method for the direct N-acylation of indazoles with carboxylic acids using a di-tert-butyl dicarbonate (B1257347) (Boc₂O) system provides N1-acyl indazoles in high yields with high N1 selectivity. researchgate.net
The C3 position of the indazole ring is a target for introducing further functional groups, although it is generally less nucleophilic than the N1 and N2 positions. researchgate.net
Nitration: Direct nitration of the indazole ring can occur at the C3 position under specific conditions. thieme-connect.de For example, the synthesis of 3,7-dinitro-1H-indazole has been achieved from 7-nitroindazole. chim.it This process is believed to proceed through the formation of a 2,7-dinitroindazole intermediate, which then undergoes a thermal rearrangement. chim.it A highly nitrated analogue, 3,5,7-trinitroindazole, can be formed by the nitration of oxindole (B195798) at elevated temperatures. arkat-usa.org This reaction first produces 3,3,5,7-tetranitrooxindole, which then rearranges to the trinitroindazole product. arkat-usa.org
Formylation: Few examples of C3-formylation of indazoles have been described. chim.it However, the Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), has been successfully performed on 5-nitro-1H-indazole. chim.it This reaction provides the corresponding 3-formyl-5-nitro-1H-indazole in a high yield of 92%. chim.it
Amination: The introduction of an amino group at the C3 position of the dinitroindazole core has been documented. In one instance, an intermediate in the synthesis of 3,5,7-trinitroindazole was reacted with morpholine (B109124) to yield 3-morpholine-5,7-dinitro-1H-indazole. This demonstrates a direct nucleophilic substitution at the C3 position.
The dinitroindazole scaffold can be elaborated by introducing a variety of other chemical groups, often using N-alkylated derivatives as starting points. This allows for the construction of more complex molecules with potentially valuable properties.
One successful strategy involves converting N-(2-bromoethyl)nitroindazoles into their corresponding azides, which then serve as substrates for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. researchgate.net This "click chemistry" approach provides a facile route to 1,4-disubstituted 1,2,3-triazole units attached to the indazole nitrogen. researchgate.net
Another method utilizes N-vinyl-nitro-1H-indazoles, which can be prepared from the corresponding N-(2-bromoethyl) derivatives. These vinyl compounds can participate in 1,3-dipolar cycloaddition reactions with nitrile imines, generated in situ from ethyl hydrazono-α-bromoglyoxylates. researchgate.net This reaction efficiently yields nitroindazole-pyrazoline derivatives. researchgate.net
| N-Vinyl-nitroindazole Substrate | Dipole Source (Hydrazone Precursor) | Product Type | Yield |
| 1-Vinyl-5-nitro-1H-indazole | Ethyl (Z)-2-bromo-2-(2-(4-chlorophenyl)hydrazono)acetate | Pyrazoline-substituted 5-nitroindazole (B105863) | 90% researchgate.net |
| 1-Vinyl-6-nitro-1H-indazole | Ethyl (Z)-2-bromo-2-(2-(4-chlorophenyl)hydrazono)acetate | Pyrazoline-substituted 6-nitroindazole | 99% researchgate.net |
| 1-Vinyl-7-nitro-1H-indazole | Ethyl (Z)-2-bromo-2-(2-(phenyl)hydrazono)acetate | Pyrazoline-substituted 7-nitroindazole | 89% researchgate.net |
Table 2: Synthesis of Pyrazoline Derivatives via 1,3-Dipolar Cycloaddition.
Mechanistic Considerations in the Synthesis of this compound and Analogues
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. For indazoles, a key mechanistic aspect is the annular tautomerism between the 1H- and 2H-forms. thieme-connect.de Theoretical calculations and experimental observations indicate that the 1H-tautomer of indazole is generally more thermodynamically stable than the 2H-tautomer. beilstein-journals.orgacs.org This stability difference influences the regioselectivity of reactions like N-alkylation and N-acylation. beilstein-journals.org
The synthesis of highly nitrated indazoles can involve complex reaction pathways. The formation of 3,5,7-trinitroindazole via the intramolecular cyclization of (2-amino-3,5-dinitrophenyl)dinitromethane is proposed to proceed through an indazole-2-oxide intermediate, which subsequently undergoes deoxygenation. In another case, the formation of 3,5,7-trinitroindazole from the nitration of oxindole involves the rearrangement of a 3,3,5,7-tetranitrooxindole intermediate. arkat-usa.org
Mechanistic studies, including control experiments and quantum chemical calculations, have been employed to elucidate reaction pathways for C3 functionalization. chim.it For instance, the radical C3-nitration of 2H-indazoles has been investigated to establish a plausible mechanism. chim.it Furthermore, detailed mechanistic studies of the reaction between various nitroindazoles and formaldehyde (B43269) have provided insights into the reactivity of the indazole core in acidic media, confirming the formation of N1-hydroxymethyl derivatives as the major products and characterizing the less stable N2-isomers for the first time. acs.org These studies underscore the importance of the protonation state and the inherent stability of the indazole tautomers in directing chemical transformations. acs.org
Advanced Structural and Spectroscopic Investigations of 5,7 Dinitro 1h Indazole
X-ray Crystallographic Studies of 5,7-Dinitro-1H-indazole and its Derivatives
X-ray crystallography is an indispensable tool for the unambiguous determination of molecular structures in the solid state. nih.gov Analysis of this compound and structurally related nitro-substituted indazoles provides fundamental insights into their molecular geometry and the non-covalent interactions that dictate their supramolecular assembly.
Studies on related compounds like 3,7-dinitro-1(2)H-indazole further confirm that the dihedral angles observed in crystal structures are in good agreement with those calculated using Density Functional Theory (DFT), lending confidence to the determined conformations. researchgate.net The precise bond lengths and angles within the indazole core and the nitro substituents are critical for understanding the electronic effects imparted by the strongly electron-withdrawing nitro groups.
Table 1: Selected Crystallographic Data for Nitro-Indazole Derivatives Note: Data for this compound is not directly available and is inferred from related structures.
| Compound | Parameter | Value | Reference |
|---|---|---|---|
| 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole | Dihedral Angle (Indazole Ring - 5-NO₂) | 57.0 (3)° | nih.gov |
| Dihedral Angle (Indazole Ring - 6-NO₂) | 31.9 (3)° | nih.gov | |
| 6,6′-Dinitro-1,1′-(ethane-1,2-diyl)di(1H-indazole) | Dihedral Angle (Indazole Ring 1 - NO₂) | 7.2 (2)° | nih.gov |
| Dihedral Angle (Indazole Ring 2 - NO₂) | 8.5 (2)° | nih.gov |
The solid-state architecture of nitro-indazoles is stabilized by a network of intermolecular interactions, with hydrogen bonding and π-π stacking playing dominant roles. csic.eschemrxiv.org The N-H group of the indazole ring is a potent hydrogen bond donor, frequently interacting with nitro group oxygen atoms or the N2 nitrogen of an adjacent molecule. mdpi.commdpi.com This leads to the formation of well-defined supramolecular structures such as dimers or one-dimensional chains (catemers). nih.govresearchgate.net
For example, crystal structures of (1H-indazol-1-yl)methanol derivatives of nitro-indazoles show that the molecules consistently form dimers through intermolecular O-H···N hydrogen bonds. acs.orgcsic.es In addition to classical hydrogen bonds, weaker C-H···O and C-H···N interactions are also prevalent, further reinforcing the crystal packing. nih.govnih.gov In the crystal of 1-(4-methylphenylsulfonyl)-5,6-dinitro-1H-indazole, molecules are linked by C–H···O interactions to form a one-dimensional chain. nih.gov
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
NMR spectroscopy is a powerful, non-destructive technique for elucidating molecular structure, not only in solution but also in the solid state. pan.olsztyn.pl For this compound, multinuclear NMR provides definitive structural assignment and offers insights into tautomeric and dynamic processes. researchgate.net
The structural characterization of this compound is unequivocally confirmed through a combination of ¹H, ¹³C, and ¹⁵N NMR spectroscopy. nih.govresearchgate.net The chemical shifts of the protons and carbons in the aromatic ring are highly sensitive to the electronic effects and positions of the nitro groups. nih.gov
In ¹H NMR, the protons of the indazole ring appear at distinct chemical shifts, allowing for their precise assignment. nih.gov Similarly, ¹³C NMR provides signals for each unique carbon atom, with the carbons directly attached to the nitro groups (C5 and C7) being significantly shifted due to strong electron withdrawal. nih.govresearchgate.net ¹⁵N NMR is particularly valuable for studying nitrogen-containing heterocycles, as the chemical shifts of the ring nitrogens (N1 and N2) and the nitro group nitrogens are highly indicative of the electronic environment and tautomeric form. researchgate.netresearchgate.net The combination of these one-dimensional NMR experiments, often supported by two-dimensional correlation experiments (like HMBC and HSQC), allows for the complete and unambiguous assignment of all atoms in the molecular structure. rsc.org
Table 2: Representative NMR Chemical Shift Data for Nitro-Indazole Scaffolds Note: Values are illustrative and based on data for related nitro-indazoles. nih.govresearchgate.netresearchgate.net Precise shifts for this compound would require experimental measurement.
| Nucleus | Position | Typical Chemical Shift Range (ppm) |
|---|---|---|
| ¹H | H3 | ~8.1 - 8.5 |
| H4 | ~7.5 - 8.0 | |
| H6 | ~8.0 - 8.8 | |
| ¹³C | C3 | ~135 - 140 |
| C-NO₂ (e.g., C5/C7) | ~140 - 150 | |
| Other Aromatic C | ~110 - 130 | |
| C3a/C7a (bridgehead) | ~125 - 145 | |
| ¹⁵N | N-H / N-R (N1) | ~170 - 200 (relative to CH₃NO₂) |
| -NO₂ | ~350 - 380 (relative to CH₃NO₂) |
Solid-state NMR (ssNMR), particularly using the Cross-Polarization Magic-Angle Spinning (CPMAS) technique, is essential for characterizing materials in their solid form, providing information that is inaccessible by solution NMR or diffraction methods alone. nih.govconicet.gov.ar This technique is critical for investigating polymorphism (the existence of multiple crystal forms) and tautomerism in the solid state. conicet.gov.arresearchgate.net
For indazoles, annular prototropic tautomerism between the 1H and 2H forms is a key consideration. While one tautomer may be more stable in solution, crystal packing forces can stabilize a different tautomer in the solid state. researchgate.net For example, studies on the related 5,6-dinitro-1H-benzotriazole have shown that it exists as the 1H-tautomer in the solid state, but the 2H-tautomer becomes predominant in a DMSO solution. researchgate.net Similarly, an X-ray and CPMAS NMR study of 7-nitroindazolin-3-one established that it exists exclusively as the 3-hydroxy tautomer in the crystal, a distinction crucial for understanding its reactivity and interactions. researchgate.net ¹³C and ¹⁵N CPMAS NMR spectra are particularly sensitive to these structural differences, allowing for the definitive identification of the tautomer present in a polycrystalline sample of this compound. researchgate.netrsc.org
Dynamic NMR (DNMR) spectroscopy is a technique used to study molecular motions and reversible chemical processes that occur on the NMR timescale, such as conformational changes or rotations around single bonds. numberanalytics.comlibretexts.org By recording NMR spectra at different temperatures, one can observe changes in the lineshape of signals, such as broadening and coalescence, which provides quantitative information about the kinetics of the dynamic process. libretexts.org
For a molecule like this compound, a potential dynamic process is the restricted rotation around the C-N bonds of the nitro groups. In related systems, such as N-carboalkoxyindoles, variable-temperature ¹H NMR studies have been used to investigate the restricted rotation around the N-C(O) carbamate (B1207046) bond. researchgate.net As the temperature is lowered, the rotation slows, and separate signals for the different rotamers (conformers) can be observed. researchgate.net From the temperature at which these signals merge (the coalescence temperature), it is possible to calculate the free energy of activation (ΔG≠) for the rotational barrier, which for some indole (B1671886) derivatives is in the range of 12.5–13.9 kcal/mol. researchgate.net A similar DNMR study could be applied to this compound to probe the rotational dynamics of its nitro groups and quantify the energy barriers involved.
Vibrational Spectroscopy (IR, Raman) for Functional Group and Electronic State Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure. hopto.orgnih.gov These methods probe the vibrational modes of a molecule, which are sensitive to bond strength, molecular geometry, and electronic distribution. scm.com For this compound, these techniques are crucial for confirming the presence and electronic environment of the nitro (NO₂) groups and characterizing the vibrations of the indazole ring system.
IR and Raman spectroscopy are complementary. hopto.org IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to vibrational modes that induce a change in the molecule's dipole moment. scm.comlibretexts.org In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, with scattered photons losing or gaining energy corresponding to vibrational modes that cause a change in the molecule's polarizability. scm.comlibretexts.org Generally, polar functional groups like nitro and amine groups exhibit strong IR bands, while non-polar bonds within aromatic ring systems are often more prominent in Raman spectra. nih.govtriprinceton.org
In the context of this compound, the most characteristic vibrations are associated with the two nitro groups and the N-H bond of the pyrazole (B372694) ring. The NO₂ groups give rise to two distinct, strong absorption bands in the IR spectrum: an asymmetric stretching vibration and a symmetric stretching vibration. naturalspublishing.com Based on data from related nitro-aromatic compounds, these are expected in specific regions. For instance, 5-nitro-1H-indazole shows characteristic IR peaks at 1534 cm⁻¹ and 1341 cm⁻¹, corresponding to the asymmetric and symmetric NO₂ stretching modes, respectively. mdpi.com For this compound, the presence of two electron-withdrawing nitro groups is expected to slightly shift these frequencies.
The indazole core contributes vibrations from the C-H, C=C, C-N, and N-N bonds. Aromatic C=C stretching vibrations typically appear in the 1600–1400 cm⁻¹ range. mdpi.com The N-H stretching vibration of the pyrazole ring is expected as a broad band in the high-frequency region of the IR spectrum, while C-N stretching vibrations are more difficult to assign as they often mix with other modes. mdpi.com
Table 1: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Description |
| N-H Stretch | 3400–3200 | IR | Typically a broad band due to hydrogen bonding. |
| C-H Stretch (Aromatic) | 3100–3000 | IR, Raman | Stretching of the C-H bonds on the benzene (B151609) ring. mdpi.com |
| NO₂ Asymmetric Stretch | 1570–1530 | IR (Strong) | Characteristic strong absorption for nitro-aromatic compounds. naturalspublishing.com |
| NO₂ Symmetric Stretch | 1370–1340 | IR (Strong) | Characteristic strong absorption for nitro-aromatic compounds. naturalspublishing.commdpi.com |
| C=C Stretch (Aromatic) | 1620–1450 | IR, Raman | Multiple bands corresponding to the indazole ring system. mdpi.com |
| C-N Stretch | 1350–1200 | IR, Raman | Stretching vibrations within the heterocyclic ring. |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties
Electronic spectroscopy, particularly UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic transitions and photophysical behavior of a molecule. biocompare.com UV-Vis spectroscopy measures the absorption of light, which promotes electrons from lower-energy ground states to higher-energy excited states. biocompare.com The resulting spectrum is a plot of absorbance versus wavelength and is used to characterize the conjugated systems within a molecule.
For this compound, the electronic structure is dominated by the aromatic indazole system, which is significantly influenced by the two strongly electron-withdrawing nitro groups. These substituents extend the π-conjugated system and lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This typically results in a bathochromic (red) shift of the absorption bands to longer wavelengths compared to the parent indazole molecule. The UV-Vis spectrum is expected to show complex absorption bands arising from π→π* transitions within the aromatic system and potentially n→π* transitions involving the lone pair electrons on the nitrogen atoms and the nitro groups.
Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state back to the ground state. biocompare.com While many aromatic compounds are fluorescent, the presence of nitro groups often leads to significant fluorescence quenching. This quenching occurs because the nitro groups promote efficient non-radiative decay pathways, such as intersystem crossing to the triplet state, which compete with fluorescence emission. Therefore, this compound is expected to exhibit very weak or negligible fluorescence. researchgate.net This property is common among nitro-aromatic compounds.
Table 2: Expected Electronic and Photophysical Properties of this compound
| Property | Expected Observation | Technique | Interpretation |
| λmax (Absorption) | 250–400 nm | UV-Vis | Multiple bands corresponding to π→π* and n→π* electronic transitions within the dinitro-aromatic system. |
| Molar Absorptivity (ε) | High | UV-Vis | Indicates strong absorption due to the extended conjugated system. |
| Fluorescence Emission | Weak to None | Fluorescence | Efficient non-radiative decay pathways promoted by the nitro groups quench fluorescence. researchgate.net |
| Quantum Yield (ΦF) | Very low (<0.01) | Fluorescence | The fraction of absorbed photons that result in fluorescence emission is expected to be minimal. researchgate.net |
Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique used to detect and characterize chemical species that have one or more unpaired electrons, known as paramagnetic species or free radicals. bhu.ac.in Since most stable organic molecules are diamagnetic (all electrons are paired), ESR is particularly valuable for studying transient radical intermediates formed during chemical or biological reactions. bhu.ac.in
For nitro-aromatic compounds like this compound, ESR is the primary method for characterizing the corresponding nitro anion radical (Ar-NO₂⁻•). This radical species can be generated through a one-electron reduction of one of the nitro groups. nih.gov This reduction can be achieved electrochemically (e.g., using cyclic voltammetry) in an aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or through biological reduction by enzymes. nih.govresearchgate.net
The ESR spectrum of the this compound anion radical would provide detailed information about the distribution of the unpaired electron's spin density across the molecule. The spectrum's hyperfine structure arises from the interaction (coupling) of the unpaired electron with magnetic nuclei in the molecule, such as ¹⁴N (nuclear spin I=1) and ¹H (nuclear spin I=1/2). bhu.ac.in The analysis of these hyperfine coupling constants allows for the mapping of the spin density, confirming that the unpaired electron is primarily localized on the reduced nitro group but also delocalized to some extent over the entire aromatic ring system. researchgate.net Studies on related 5-nitroindazole (B105863) derivatives have successfully used ESR to confirm the formation of such nitro anion radicals and study their reactivity. nih.govresearchgate.net
Table 3: Approach for ESR Characterization of this compound Radical
| Parameter | Method/Technique | Information Obtained |
| Radical Generation | Electrochemical Reduction / Cyclic Voltammetry | Generation of the this compound anion radical via a one-electron transfer to a nitro group. nih.gov |
| Radical Detection | X-band ESR Spectroscopy | Confirmation of the presence of a stable paramagnetic species. |
| Hyperfine Coupling | Analysis of ESR Spectrum | Determination of hyperfine coupling constants (aN, aH) reveals the spin density distribution on nitrogen and hydrogen atoms. researchgate.net |
| g-factor | Analysis of ESR Spectrum | The g-factor value helps to characterize the electronic environment of the unpaired electron. |
Theoretical and Computational Chemistry of 5,7 Dinitro 1h Indazole
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental properties of molecules like 5,7-Dinitro-1H-indazole. researchgate.net Methods such as DFT with the B3LYP functional and a comprehensive basis set like 6-311++G(d,p) are commonly used for optimizing molecular geometry and calculating various electronic and spectroscopic parameters for nitro-substituted indazoles. researchgate.netnih.gov These calculations provide a theoretical foundation for understanding the molecule's structure and behavior at the atomic level. acs.org
Electronic Structure, Molecular Orbitals (HOMO-LUMO Analysis), and Charge Distribution
The electronic structure of this compound is central to its chemical identity. Key to this is the analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Analysis: The HOMO represents the orbital from which an electron is most likely to be donated, indicating its nucleophilic character. Conversely, the LUMO is the orbital most likely to accept an electron, reflecting its electrophilic character. irjweb.comwuxiapptec.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comtandfonline.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. tandfonline.comresearchgate.net For this compound, the presence of two strong electron-withdrawing nitro groups is expected to significantly lower the energy of the LUMO, leading to a relatively small HOMO-LUMO gap. This small gap indicates a higher propensity for chemical reactions. The distribution of these orbitals is also crucial; the HOMO is typically located on the π-system of the indazole ring, while the LUMO is expected to be delocalized over the nitro groups, consistent with their electron-accepting nature. researchgate.net
| Parameter | Description | Expected Significance for this compound |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. Relates to ionization potential and electron-donating ability. | A relatively low energy value due to the electron-withdrawing nature of the nitro groups. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Relates to electron affinity and electron-accepting ability. | A very low energy value, indicating a strong capacity to accept electrons. wuxiapptec.com |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO. A key indicator of chemical reactivity and kinetic stability. irjweb.com | Expected to be small, suggesting high chemical reactivity and lower kinetic stability. tandfonline.com |
| Charge Distribution | Partial atomic charges across the molecule. | Significant negative charge on nitro group oxygens and nitrogens; positive charge on ring carbons and hydrogens. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the molecule's surface. nih.gov It is invaluable for predicting sites susceptible to electrophilic and nucleophilic attacks. researchgate.net
For this compound, the MEP map would show distinct regions:
Negative Potential (Red/Yellow): These areas, rich in electrons, are prone to electrophilic attack. The most negative potential would be concentrated around the oxygen atoms of the two nitro groups, making them primary sites for interaction with electrophiles or for forming hydrogen bonds. nih.govresearchgate.net
Positive Potential (Blue): These electron-deficient regions are susceptible to nucleophilic attack. The hydrogen atom on the N1 nitrogen and the hydrogen on the C3 carbon of the indazole ring are expected to be the most positive regions.
Neutral Potential (Green): These areas represent regions of near-zero potential, typically found on the carbon backbone of the benzene (B151609) portion of the molecule. nih.gov
The MEP map provides a clear, intuitive picture of the molecule's polarity and its reactive hotspots. researchgate.net
Prediction of Spectroscopic Parameters (e.g., GIAO for NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict spectroscopic data, which is essential for structural confirmation.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable DFT-based approach for calculating NMR chemical shifts (¹H, ¹³C, ¹⁵N). nih.govresearchgate.net By computing the absolute shieldings and comparing them to a reference standard like tetramethylsilane (B1202638) (TMS), theoretical chemical shifts can be obtained that often show excellent correlation with experimental data. nih.govacs.org For this compound, the electron-withdrawing nitro groups would cause significant downfield shifts (higher ppm values) for the adjacent protons (H4 and H6) and the C3 proton in the ¹H NMR spectrum. Similarly, the ¹³C NMR signals for C5 and C7 would be strongly affected. These theoretical predictions are crucial for assigning complex spectra and confirming the substitution pattern. nih.govresearchgate.net
Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) and Raman spectra by computing the vibrational frequencies. These calculations help in assigning the observed spectral bands to specific molecular motions, such as the characteristic symmetric and asymmetric stretching frequencies of the N-O bonds in the nitro groups and the N-H stretching of the indazole ring.
| Spectroscopic Parameter | Computational Method | Predicted Features for this compound |
|---|---|---|
| NMR Chemical Shifts | GIAO/DFT (e.g., B3LYP/6-311++G(d,p)) | Downfield shifts for protons and carbons near the nitro groups. Distinct signals for H3, H4, and H6. nih.gov |
| Vibrational Frequencies | DFT (e.g., B3LYP/6-311++G(d,p)) | Strong absorption bands corresponding to NO₂ symmetric and asymmetric stretches, and N-H stretching. |
Reactivity Descriptors and Prediction of Chemical Behavior
Conceptual DFT provides a framework of reactivity descriptors that quantify and predict the chemical behavior of a molecule without simulating a full reaction. semanticscholar.org
Global Reactivity Indices (e.g., Hardness, Softness, Electrophilicity, Nucleophilicity)
Global reactivity indices are derived from the HOMO and LUMO energies and provide a general measure of a molecule's reactivity. irjweb.comresearchgate.net
Chemical Hardness (η): Defined as half the HOMO-LUMO gap, hardness measures the resistance to change in electron distribution. A molecule with a large gap is considered "hard," while one with a small gap is "soft." irjweb.comsemanticscholar.org this compound, with its expected small gap, would be classified as a soft molecule, indicating high reactivity.
Chemical Softness (S): As the inverse of hardness, softness is a direct measure of reactivity. scm.com A high softness value corresponds to high reactivity.
Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. Given the two strongly electron-withdrawing nitro groups, this compound is expected to have a high electrophilicity index, classifying it as a strong electrophile. tandfonline.comirjweb.com
| Global Descriptor | Formula (Approximation) | Predicted Characteristic for this compound |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Low value, indicating a "soft" and reactive molecule. semanticscholar.org |
| Chemical Softness (S) | 1 / (2η) | High value, indicating high reactivity. irjweb.com |
| Electrophilicity Index (ω) | μ² / (2η) (where μ is chemical potential) | High value, indicating a strong electrophile. tandfonline.com |
Local Reactivity Descriptors (e.g., Fukui Functions, Dual Descriptor) for Site Selectivity
While global descriptors describe the molecule as a whole, local descriptors pinpoint which atoms are the most reactive sites.
Fukui Functions (f+, f-): The Fukui function measures the change in electron density at a specific point when an electron is added or removed. scm.comfaccts.de
f+ (for nucleophilic attack): A high value of f+ on an atom indicates it is the most likely site for a nucleophilic attack. For this compound, the highest f+ values are expected on the C5 and C7 atoms and the nitrogen atoms of the nitro groups. niscpr.res.in
f- (for electrophilic attack): A high value of f- indicates the preferred site for an electrophilic attack. These sites are likely to be the N1 and N2 atoms of the pyrazole (B372694) ring. niscpr.res.in
Dual Descriptor (Δf): The dual descriptor is the difference between f+ and f- (Δf = f+ - f-). It provides an unambiguous way to determine the nature of a reactive site. arxiv.org
If Δf > 0, the site is electrophilic.
If Δf < 0, the site is nucleophilic.
This analysis allows for precise predictions of regioselectivity in chemical reactions, such as alkylation, nitration, or nucleophilic aromatic substitution.
Conformational Analysis and Energy Landscapes
Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its flexibility, which in turn dictates its physical properties and biological interactions. The energy landscape maps the potential energy of a molecule as a function of its conformational degrees of freedom.
For the indazole scaffold, a key structural feature is the planarity of the fused bicyclic ring system. X-ray crystallographic studies on various indazole derivatives confirm a general preference for the 1H-tautomer in the solid state. thieme-connect.de The primary conformational flexibility in this compound would arise from the rotation of the two nitro groups relative to the plane of the indazole ring.
While a specific energy landscape for this compound is not detailed in the available literature, studies on related molecules provide context. For instance, in 6,6′-Dinitro-1,1′-(ethane-1,2-diyl)di(1H-indazole), the nitro groups are observed to be slightly tilted by 7.2° and 8.5° with respect to the planes of their fused-ring systems. grafiati.com Similarly, in a derivative of 5-nitro-1H-indazole, the indazole unit is nearly planar, making a dihedral angle of 6.50° with its nitro group. grafiati.com It is computationally predicted that for many nitroaromatic compounds, the lowest energy conformation involves a planar or near-planar arrangement of the nitro group with the aromatic ring to maximize resonance stabilization, though steric hindrance can force them out of plane. A theoretical study on 3,7-dinitro-1H-indazole noted the presence of an intramolecular hydrogen bond, which would significantly influence its conformation. acs.org
Theoretical calculations, often employing Density Functional Theory (DFT) methods like B3LYP with basis sets such as 6-311++G(d,p), are standard for determining the relative energies of different conformers and mapping the potential energy surface. acs.orgresearchgate.netnih.gov Such analyses would identify the global energy minimum conformation for this compound and the energy barriers to rotation for the nitro groups.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Mechanistic Insights (Non-Clinical)
QSAR and QSPR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. acs.org These models are invaluable for predicting the behavior of new compounds and for gaining mechanistic insights into their actions. acs.org
For this compound, specific QSAR/QSPR models are not prominently published. However, some basic molecular descriptors have been computationally predicted, which could serve as inputs for such models.
| Descriptor | Predicted Value | Significance |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 114.96 Ų | Correlates with drug transport properties like intestinal absorption and blood-brain barrier penetration. |
| LogP (Octanol-Water Partition Coefficient) | 1.3793 | Measures the lipophilicity of a compound, affecting its solubility, absorption, and distribution. |
| Hydrogen Bond Acceptors | 5 | Indicates the potential to form hydrogen bonds with biological targets. |
| Hydrogen Bond Donors | 1 | Indicates the potential to form hydrogen bonds with biological targets. |
| Rotatable Bonds | 2 | Relates to the conformational flexibility of the molecule. |
Data sourced from ChemScene. chemscene.com
QSAR studies on related nitroindazoles have provided valuable insights. For a series of 5-nitroindazole (B105863) derivatives, QSAR models demonstrated that for trichomonacidal activity, molecular volume was a key descriptor, while for anti-Trypanosoma cruzi activity, lipophilic properties were significant. uchile.cl In another study on 3-alkoxy/hydroxy-1-alkyl-5-nitroindazoles with antichagasic and antineoplastic properties, QSAR studies were also performed to correlate structure with these activities. nih.govresearchgate.net These findings suggest that for this compound, properties like molecular shape, volume, and lipophilicity would likely be critical determinants of its biological activity profile.
Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions (In vitro/Cellular Target Prediction)
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a ligand (like this compound) might bind to a protein target and to assess the stability of the resulting complex. nih.govnih.gov
While docking and MD studies specifically featuring this compound are scarce, extensive research on other nitroindazoles as inhibitors of Nitric Oxide Synthase (NOS) isoforms provides a compelling case study. acs.orgnih.govacs.org These studies reveal a common binding mechanism for this class of compounds.
Target Interaction Example: Nitric Oxide Synthase (NOS)
Binding Mode: Unlike the natural substrate L-arginine, which forms bidentate hydrogen bonds, simple nitroindazoles like 5-nitroindazole and 7-nitroindazole (B13768) have only one hydrogen bond donor. acs.orgnih.gov They are predicted to bind in the active site, where the indazole ring π-stacks with the heme cofactor. acs.orgnih.gov
Induced Conformational Change: A key finding from both crystallographic and computational analyses is that these inhibitors induce a significant conformational change in a critical active site residue, Glutamate-371 (Glu371). nih.govacs.org This reorients the residue, creating an active site with different molecular recognition properties. nih.gov The energetic cost of this conformational change is estimated to be around 1-2 kcal/mol. acs.orgacs.org
Theoretical Modeling: Theoretical calculations using a simplified model of the NOS active site (a Zn-porphyrin) have been employed to explain the affinity of various indazoles. nih.govresearchgate.net These studies correlate the calculated interaction energies with experimental inhibitory activity and successfully predicted that 3,7-dinitro-1H-indazole would be a potent NOS inhibitor. nih.govresearchgate.net This suggests that the dinitro substitution pattern is compatible with strong binding.
Predicted Interactions for this compound:
Based on the behavior of its analogues, it can be hypothesized that this compound would also target enzymes with heme cofactors, such as NOS. A docking simulation would likely place the dinitro-indazole ring in a π-stacking orientation with the porphyrin ring of the heme. The NH group of the pyrazole ring could form a crucial hydrogen bond with a backbone carbonyl group in the active site, such as that of Met368 in NOS. researchgate.net The two nitro groups would project into the binding pocket, and their interactions—whether favorable or unfavorable—with surrounding amino acid residues would critically influence the binding affinity and isoform selectivity.
Chemical Reactivity and Transformation Pathways of 5,7 Dinitro 1h Indazole
Influence of Nitro Groups on the Reactivity Profile of the Indazole Core
The presence of two nitro groups at the C5 and C7 positions dramatically alters the electronic landscape of the indazole molecule. As powerful electron-withdrawing substituents, they decrease the electron density of the fused benzene (B151609) ring. This deactivation has several significant consequences for the molecule's reactivity.
The strong electron-withdrawing effect of the nitro groups renders the benzene portion of the indazole core less susceptible to electrophilic substitution reactions. Conversely, this electron deficiency makes the aromatic ring highly susceptible to nucleophilic aromatic substitution, a reaction pathway not typically observed for the unsubstituted indazole. researchgate.net The nitro groups also enhance the acidity of the N-H proton of the pyrazole (B372694) ring, facilitating its deprotonation.
Furthermore, the electron-withdrawing nature of nitro substituents can increase the sensitivity of derivatives to hydrolysis. For instance, in related N-CH₂OH substituted nitroindazoles, the nitro groups enhance the leaving group character, thereby increasing the rate of the reverse reaction (hydrolysis). acs.orgnih.gov The effect of the nitro groups is also evident in spectroscopic data. In the ¹³C NMR spectra of nitro-substituted 1-methyl-indazoles, the carbon atoms directly bonded to the nitro group experience a significant downfield shift of about 20 to 26 ppm, indicating a substantial decrease in electron density at these positions. arpgweb.com
Electrophilic and Nucleophilic Substitution Reactions
The dual nitro-substitution pattern of 5,7-Dinitro-1H-indazole governs the feasibility and outcome of both electrophilic and nucleophilic substitution reactions.
While the benzene ring is generally deactivated towards electrophiles, nitration of 7-nitroindazole (B13768) can lead to the formation of 3,7-dinitro-1H-indazole, suggesting that under specific conditions, further substitution on the pyrazole ring is possible. chim.it More characteristic of this highly electron-deficient system are nucleophilic substitution reactions. Research on analogous dinitro-heterocycles demonstrates a high propensity for nucleophilic attack. For example, in reactions involving 5,7-dinitroquinoline, nucleophiles like thiols or sodium azide (B81097) regiospecifically substitute the 5-NO₂ group. researchgate.net Similarly, 4,6-dinitro-1-phenyl-1H-indazoles react with various nucleophiles to selectively replace the 4-NO₂ group. researchgate.net This suggests that this compound is a prime candidate for similar nucleophilic aromatic substitution pathways, where one of the nitro groups is displaced by a nucleophile.
Another critical substitution reaction for indazoles is N-alkylation. The reaction of the indazole anion with electrophiles can occur at either the N1 or N2 position, and the outcome is highly dependent on substituents and reaction conditions. beilstein-journals.orgnih.gov
Regioselectivity is a critical aspect of indazole chemistry, particularly in N-alkylation reactions. The position of substituents on the indazole ring exerts strong electronic and steric control over the site of alkylation (N1 vs. N2). For nitroindazoles, electronic effects are particularly dominant. Studies on the alkylation of various substituted indazoles have shown that an electron-withdrawing nitro group at the C7 position confers excellent N2-regioselectivity (≥ 96%). beilstein-journals.orgnih.gov This directing effect is attributed to the electronic influence of the peri-positioned nitro group on the pyrazole ring nitrogens.
In contrast, nucleophilic substitution on the aromatic ring also proceeds with high regioselectivity. In studies of structurally similar dinitrobenzo-fused heterocycles, substitution of a nitro group is often favored over substitution of a hydrogen atom. researchgate.net For 5,7-dinitroquinoline, attack occurs specifically at the C5 position, leading to the displacement of the C5-nitro group. researchgate.net
Table 1: Regioselectivity in N-Alkylation of Substituted Indazoles
| Indazole Substituent | Reaction Conditions | Major Product | N1:N2 Ratio | Reference |
|---|---|---|---|---|
| 7-NO₂ | NaH, n-pentyl bromide, THF | N2-alkylated | 4:96 | beilstein-journals.orgnih.gov |
| 5-NO₂ | NaH, n-pentyl bromide, THF | N1-alkylated | 83:1 | beilstein-journals.org |
| 5-NO₂ | Cs₂CO₃, n-pentyl bromide, DMF | N1-alkylated | 6.4:1 | beilstein-journals.org |
| Unsubstituted | NaH, n-pentyl bromide, THF | N2-alkylated | 1:1.3 | nih.gov |
The reactivity of this compound and the regiochemical outcome of its reactions are strongly influenced by the solvent and pH of the medium. These factors affect the tautomeric equilibrium, the protonation state of the molecule, and the nature of the reacting species.
In N-alkylation reactions, the choice of solvent and base is critical for controlling regioselectivity. For many substituted indazoles, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) tends to favor the formation of the N1-alkylated product, whereas using cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) can lead to different product ratios. beilstein-journals.orgnih.gov This highlights a significant solvent and counter-ion effect on the nucleophilicity of the two nitrogen atoms in the indazolide anion.
The pH of the medium determines the protonation state of the indazole. Indazoles are weak bases, with the N2 atom being the more basic site. thieme-connect.de The pKa for protonated 5-nitro-1H-indazole is -0.96, indicating that strong acidic conditions are required for protonation. acs.org In aqueous acidic solutions, such as those containing HCl, the reaction of nitroindazoles with formaldehyde (B43269) proceeds via the protonated indazolium cation. acs.orgnih.gov The reaction mechanism and even the possibility of a reaction can depend on the pH. For instance, under acidic conditions, 5-nitro-1H-indazole reacts with formaldehyde, while 7-nitro-1H-indazole was initially reported not to react, although later studies showed a reaction is possible with longer times. acs.orgnih.gov Under mildly acidic conditions, indazoles can undergo regioselective protection at the N2 position, while thermodynamic conditions often favor the N1 position. researchgate.net
Redox Chemistry of the Nitro Functionalities and the Indazole Ring System
The redox chemistry of this compound is dominated by the two nitro groups, which are readily reduced. The indazole ring itself is relatively stable to reduction but can be oxidized under certain conditions. The reduction potential of nitroindazoles is a key electrochemical property that has been related to their biological effects. arabjchem.org
The nitro groups can be reduced to amino groups using various reducing agents, such as hydrogen gas with a catalyst, metal hydrides, or other systems like bis(pinacolato)diboron (B136004) (B₂pin₂) with NaOH. doi.org This transformation is a cornerstone of the synthetic chemistry of this class of compounds, providing a route to highly functionalized aminodiaminoindazoles. Studies on related 5-nitroindazolin-3-one derivatives have shown that the nitro group at the 5-position can induce the generation of reactive oxygen species (ROS) through enzymatic reduction, highlighting the role of the nitro group in mediating oxidative stress. nih.gov
The reduction of the nitro groups on the indazole ring is a stepwise process that can involve several intermediate species. The complete reduction of a nitro group to an amine involves the transfer of six electrons and six protons. The process typically proceeds through nitroso and hydroxylamine (B1172632) intermediates.
The selective reduction of one nitro group in the presence of another is a significant synthetic challenge. In the case of 5,6-dinitroindazole, selective monoreduction of one nitro group has been achieved using 1,4-cyclohexadiene (B1204751) as a hydrogen donor with a palladium on carbon (Pd/C) catalyst. researchgate.net A similar strategy could potentially be applied to this compound to access 5-amino-7-nitro-1H-indazole or 7-amino-5-nitro-1H-indazole. The mechanism of action of some nitro-heterocyclic compounds involves the activation of the nitro group by nitroreductases (NTRs), which leads to the production of free radicals and subsequent cellular damage. nih.gov This biological reduction pathway underscores the complex redox chemistry initiated at the nitro functionalities.
Table 2: Methods for the Reduction of Aromatic Nitro Compounds
| Nitro Compound | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| Aromatic Nitro Compounds | B₂pin₂, NaOH, EtOH:H₂O, 50 °C | Aromatic Amines | doi.org |
| 5-Nitroindazole (B105863) | SnCl₂ in ethanol | 4-Chloro/4-Ethoxy-5-aminoindazole | researchgate.net |
| 1-THP-5,6-dinitroindazole | 10% Pd/C, 1,4-cyclohexadiene, MeOH | Selectively monoreduced product | researchgate.net |
| Nitrobenzazoles (general) | H₂, catalyst or metal hydrides | Aminobenzazoles |
Reactions Involving Tautomerism (1H- and 2H-Indazole Forms)
Like other N-unsubstituted indazoles, this compound exists in a tautomeric equilibrium between the 1H- and 2H-forms. acs.orgsci-hub.se The 1H-indazole tautomer, which has a benzenoid structure, is generally the more thermodynamically stable and predominant form compared to the 2H-indazole (isoindazole) tautomer, which has a quinonoid structure. nih.govnih.govresearchgate.net
This tautomerism is fundamental to the reactivity of the indazole, particularly in reactions involving the pyrazole ring nitrogens, such as N-alkylation and N-acylation. nih.gov Although the 1H-tautomer is more stable, reactions can proceed from either tautomer or, more commonly, from the corresponding indazolide anion formed upon deprotonation. The anion is a hybrid of two resonance structures with the negative charge localized on N1 and N2, making both sites available for electrophilic attack.
The final product distribution (N1 vs. N2 substitution) is often determined by a complex interplay of steric effects, electronic effects, and reaction conditions (kinetic vs. thermodynamic control). researchgate.net For example, the strong N2-directing effect of the 7-nitro group in alkylation reactions suggests that the electronic character of the transition state leading to the N2-product is significantly favored. beilstein-journals.orgnih.gov Reactions carried out in acidic media proceed through the N2-protonated cation, which then reacts as the N1-nucleophile. acs.orgnih.gov Therefore, any reaction involving the pyrazole nitrogens of this compound is intrinsically linked to the dynamics of its tautomeric equilibrium.
Cycloaddition Reactions and Formation of Fused Systems
The reactivity of the indazole core, particularly when substituted with electron-withdrawing nitro groups, lends itself to various transformations, including cycloaddition reactions to form more complex fused heterocyclic systems. Research has explored the use of N-vinyl-nitroindazoles as dipolarophiles in 1,3-dipolar cycloaddition reactions.
Specifically, the synthesis of N-vinyl derivatives of nitroindazoles provides a key intermediate for these cycloadditions. The alkylation of nitroindazole derivatives with 1,2-dibromoethane (B42909) can yield N-vinyl-nitro-1H-indazoles, which then serve as precursors for building fused systems. mdpi.com
One notable application is the reaction of N-vinyl-nitroindazoles with nitrile imines. Nitrile imines, generated in situ from precursors like ethyl hydrazono-α-bromoglyoxylates, act as 1,3-dipoles. They react with the vinyl group of the indazole derivative in a [3+2] cycloaddition manner to afford pyrazoline derivatives. This pathway opens access to indazole systems fused with a five-membered heterocyclic ring containing two adjacent nitrogen atoms. These reactions have been studied with various nitroindazole isomers. mdpi.com For instance, while specific examples detailing the reaction with this compound are not prevalent in the provided literature, the reactivity of other nitroindazoles, such as 7-nitro-1-vinyl-1H-indazole, in these cycloadditions has been documented, leading to the formation of pyrazolyl-substituted nitroindazoles. mdpi.com
The general scheme for such a reaction involves the N-vinyl-nitroindazole acting as the dipolarophile and the nitrile imine as the 1,3-dipole, leading to the formation of a pyrazoline ring attached to the indazole nitrogen.
| Reactant 1 | Reactant 2 (Dipole) | Product Class | Ref. |
| N-Vinyl-nitro-1H-indazole | Nitrile Imine | Pyrazolyl-nitro-1H-indazole | mdpi.com |
This table illustrates the general class of cycloaddition reaction involving N-vinyl-nitroindazoles.
Reaction with Specific Reagents and Mechanistic Studies
The chemical behavior of this compound and related compounds has been investigated with several specific reagents, shedding light on its reactivity and potential for functionalization. The presence of two nitro groups significantly influences the electronic properties of the indazole ring system, making it susceptible to nucleophilic attack and other transformations.
Reaction with Nucleophiles:
The highly electron-deficient nature of dinitro- and trinitro-indazoles facilitates reactions with nucleophiles. For example, 3,5,7-trinitroindazole undergoes nucleophilic substitution with morpholine (B109124). In this reaction, an intermediate indazole-2-oxide is involved, which, upon reaction with morpholine, leads to the formation of 3-morpholino-5,7-dinitro-1H-indazole (63). sci-hub.se This transformation highlights the reactivity of the C3 position in highly nitrated indazole systems.
Reaction with Formaldehyde:
Mechanistic studies have been conducted on the reaction of NH-indazoles, including various nitro-substituted derivatives, with formaldehyde in aqueous hydrochloric acid. acs.orgnih.govresearchgate.net These studies are crucial for understanding the site of substitution (N1 vs. N2) and the reaction mechanism. The reaction typically proceeds via the formation of (1H-indazol-1-yl)methanol derivatives. acs.orgnih.gov While 4-nitro, 5-nitro, and 6-nitro-1H-indazoles were found to react, 7-nitro-1H-indazole was initially reported as unreactive under similar conditions, though later studies explored forcing conditions. acs.org Theoretical calculations indicate that for the parent indazole, the 1-substituted isomer is thermodynamically more stable than the 2-substituted isomer. acs.org The mechanism in acidic conditions can involve the reaction of the protonated indazolium cation with formaldehyde. acs.orgnih.gov The electron-withdrawing nature of the nitro groups affects the rate of the reverse reaction (hydrolysis), with nitro derivatives showing increased sensitivity to hydrolysis. acs.org
Nitration Reactions:
Further functionalization of nitroindazoles via nitration has also been reported. For instance, the synthesis of 3,7-dinitro-1H-indazole can be achieved from 7-nitroindazole. This reaction involves a radical C3-nitration using reagents such as iron(III) nitrate (B79036) (Fe(NO3)3) in the presence of TEMPO and oxygen. chim.it The process may also involve the thermal rearrangement of a 2,7-dinitroindazole intermediate. chim.it
The table below summarizes key reactions involving nitrated indazoles with specific reagents.
| Indazole Derivative | Reagent(s) | Product | Ref. |
| 3,5,7-Trinitroindazole | Morpholine | 3-Morpholino-5,7-dinitro-1H-indazole | sci-hub.se |
| 5-Nitro-1H-indazole | Formaldehyde / aq. HCl | (5-Nitro-1H-indazol-1-yl)methanol | acs.orgnih.gov |
| 7-Nitro-1H-indazole | Fe(NO3)3 / TEMPO / O2 | 3,7-Dinitro-1H-indazole | chim.it |
This table presents specific reactions of nitrated indazoles, illustrating the types of transformations they undergo.
Molecular Interactions and Mechanistic Biological Activity in Vitro and Cellular Research
Cellular Pathway Modulation in vitro ModelsSpecific research on how 5,7-Dinitro-1H-indazole may modulate cellular pathways in in vitro models is not present in the available literature.
Mechanisms of Antiproliferative Effects in Cancer Cell Lines (e.g., MCF-7, HeLa, WiDr)
Indazole derivatives have demonstrated notable antiproliferative activity against a range of human cancer cell lines. Studies on curcumin indazole analogues, for instance, have established their cytotoxic effects against breast adenocarcinoma (MCF-7), cervical cancer (HeLa), and colon carcinoma (WiDr) cell lines. japsonline.comui.ac.idresearchgate.net
The cytotoxic efficacy, often quantified by the half-maximal inhibitory concentration (IC50), varies among different derivatives and cell lines. Research on six novel curcumin indazole analogs revealed IC50 values ranging from 45.97 to 86.24 µM against MCF-7 cells and from 46.36 to over 100 µM against HeLa cells. japsonline.com The same study found that these compounds were generally more cytotoxic against WiDr cells, with IC50 values between 27.20 and 58.19 μM. japsonline.comresearchgate.net This suggests a degree of selectivity in their antiproliferative action, with colorectal carcinoma cells showing higher sensitivity compared to breast and cervical cancer lines in this specific study. ui.ac.idresearchgate.net One particular compound, designated 3b, showed the highest activity against WiDr cells with an IC50 of 27.20 µM. japsonline.comresearchgate.net
Table 1: In vitro Cytotoxicity of Curcumin Indazole Analogues
| Compound | MCF-7 IC50 (µM) | HeLa IC50 (µM) | WiDr IC50 (µM) |
| 3a | 86.24 | > 100 | 58.19 |
| 3b | 45.97 | 64.21 | 27.20 |
| 3c | 60.18 | 63.30 | 36.37 |
| 3d | 71.39 | 46.36 | 32.18 |
| 5a | > 100 | > 100 | 50.80 |
| 5b | 64.38 | 79.51 | 54.19 |
| Curcumin | 50.74 | 55.48 | 31.74 |
| Tamoxifen | 18.09 | 28.52 | 31.84 |
| Doxorubicin | 1.09 | 1.10 | 0.96 |
| Data sourced from a study on novel indazole analogues of curcumin. japsonline.com |
Induction of Apoptosis and Cell Cycle Arrest at a Cellular Level
The antiproliferative effects of indazole derivatives are closely linked to their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle. nih.gov
Apoptosis Induction: Many cancer cells exhibit resistance to apoptosis induced by ligands like the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). nih.govresearchgate.net However, certain indazole-based compounds have been shown to act as TRAIL sensitizers, enhancing its apoptotic effect. nih.gov The mechanism involves the recruitment of the FAS-associated death domain (FADD), which in turn activates caspases, a family of proteases that execute the apoptotic process. nih.govresearchgate.net
Cell Cycle Arrest: Flow cytometry analyses have revealed that indazole derivatives can cause cell cycle arrest at specific phases. nih.gov Treatment of cancer cells with various polysubstituted indazoles has led to a block of cells in the S phase (synthesis phase) and the G2/M phase (gap 2/mitosis phase). nih.gov This arrest prevents the cells from replicating their DNA and dividing, ultimately contributing to the inhibition of tumor growth. The proposed mechanisms for this activity include acting as cell cycle-specific antimetabolites or inhibiting enzymes involved in DNA synthesis. nih.gov In some cases, specific derivatives have been observed to disrupt the microtubule system, leading to an accumulation of cells in the G2/M phase and the appearance of polyploid cells. nih.gov
Structure-Activity Relationship (SAR) Studies for In vitro Biological Activities
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For indazole derivatives, these studies aim to identify the molecular features responsible for their therapeutic effects, guiding the design of more potent and selective agents. nih.gov
Correlating Molecular Features of this compound Derivatives with in vitro Activity
SAR studies on various heterocyclic compounds, including indazoles, have provided insights into the role of specific substituents. The position and nature of functional groups on the indazole scaffold significantly impact the molecule's biological profile. nih.gov
For nitro-substituted heterocyclic compounds, the position of the nitro group is a key determinant of activity. Studies on nitro derivatives of indoline, indole (B1671886), indazole, and benzimidazole have shown that a nitro group at the C5 or C6 position generally results in measurable mutagenic activity, whereas nitro groups at C4 or C7 lead to weakly active or nonmutagenic compounds. nih.gov This suggests that the placement of the nitro groups in this compound could result in a complex activity profile. Furthermore, modifications such as methylation of a ring nitrogen can dramatically alter the biological effect, either reducing it or, in some cases, increasing it substantially. nih.gov
Mechanisms of Antimicrobial and Antifungal Activity in vitro
The indazole scaffold is a core component of compounds exhibiting a wide range of pharmacological activities, including antibacterial and antifungal properties. nih.gov The bioreduction of the nitro group is considered central to the antimicrobial mechanism of action for many nitroaromatic drugs. researchgate.net Derivatives of 5-nitroimidazole, a related nitro-heterocycle, have demonstrated effectiveness against various bacteria and fungi, with minimum inhibitory concentrations (MIC) ranging from 3 to 125 µg/ml depending on the specific derivative and microbial strain. nih.gov
Inhibition of Microbial Enzymes or Disruption of Cellular Processes
A specific mechanism for the antimicrobial action of indazole derivatives is the inhibition of key microbial enzymes. Lactoperoxidase (LPO), an enzyme with natural bactericidal and bacteriostatic activity, has been identified as a target for some indazoles. nih.gov This enzyme is a crucial part of the natural defense system in various biological fluids. nih.gov A study investigating the inhibitory effects of several halogenated 1H-indazole derivatives on bovine milk LPO found that all tested compounds showed a strong inhibitory effect. nih.gov The inhibition constants (Ki) for these derivatives ranged from 4.10 µM to 252.78 µM, indicating potent enzymatic inhibition. nih.gov
Table 2: Inhibition of Lactoperoxidase (LPO) by Indazole Derivatives
| Compound | Ki (µM) |
| 1H-indazole | 4.10 |
| 4-Bromo-1H-indazole | 10.45 |
| 6-Bromo-1H-indazole | 10.36 |
| 7-Bromo-1H-indazole | 104.14 |
| 4-chloro-1H-indazole | 10.23 |
| 6-chloro-1H-indazole | 22.18 |
| 7-chloro-1H-indazole | 252.78 |
| 4-fluoro-1H-indazole | 10.11 |
| 6-fluoro-1H-indazole | 12.33 |
| 7-fluoro-1H-indazole | 164.44 |
| Data represents the inhibition constants (Ki) of various indazole molecules against bovine milk LPO. nih.gov |
Biochemical and Biophysical Characterization of Molecular Interactions
Understanding the three-dimensional structure and molecular interactions of indazole derivatives is fundamental to explaining their biological activity. X-ray crystallography studies provide precise data on bond lengths, angles, and intermolecular interactions.
The crystal structure of 7-Nitro-1H-indazole, a related compound, reveals the presence of an intramolecular hydrogen bond between an oxygen atom of the nitro group and the NH group of the indazole ring. nih.gov This type of interaction influences the molecule's conformation and its ability to interact with biological targets. The crystal packing is further stabilized by intermolecular hydrogen bonding and interactions between adjacent indazole rings. nih.gov Such non-covalent interactions are critical for the binding of a molecule to its target enzyme or receptor, underpinning its mechanism of action. Studies on nitro-1H-indazoles have also shown their potential as inhibitors of nitric oxide synthase isoforms. nih.govresearchgate.net
Non Clinical and Applied Research Areas of 5,7 Dinitro 1h Indazole
Applications in Analytical Chemistry
Based on available research, there is limited specific information detailing the use of 5,7-Dinitro-1H-indazole as a primary tool in analytical chemistry.
No specific applications of this compound as a chromatographic standard or a derivatizing agent were identified in the reviewed literature. While the broader class of indazoles is utilized in various chemical analyses, dedicated research on the 5,7-dinitro isomer for these purposes is not prominent.
Potential in Material Science and Energetic Materials
The presence of two nitro groups on the indazole ring suggests a high energy potential for this compound, making it a compound of interest in the field of energetic materials.
Detailed research findings indicate that this compound can be synthesized, although sometimes as a minor product. The nitration of 1H-indazole in a strongly acidic medium primarily yields 5-nitro-1H-indazole, but it also produces a small quantity of this compound thieme-connect.de. This formation pathway underscores its identity as a high-energy, polynitrated aromatic heterocycle. The parent 1H-indazole has a measured heat of combustion of 3764 kJ·mol⁻¹ in the solid state, providing a baseline for the energetic properties of the core ring structure thieme-connect.de. The addition of nitro groups, as seen in the 5,7-dinitro derivative, would be expected to significantly increase this value.
Furthermore, the this compound scaffold serves as a precursor for other complex energetic or functional materials. For instance, research has documented the synthesis of 3-morpholino-5,7-dinitro-1H-indazole, which involves the functionalization of the core dinitroindazole structure sci-hub.se.
| Synthesis Observation | Product(s) | Significance | Reference |
|---|---|---|---|
| Nitration of 1H-indazole in strong acidic media | Mainly 5-nitro-1H-indazole with a small amount of this compound | Confirms a synthesis route for this compound and its context in nitration chemistry relevant to energetic materials. | thieme-connect.de |
| Synthesis of 3-morpholino-5,7-dinitro-1H-indazole | 3-morpholino-5,7-dinitro-1H-indazole | Demonstrates the use of the this compound structure as a building block for more complex molecules. | sci-hub.se |
Use in Agrochemicals (e.g., Herbicides, Bactericides, Fungicides for Paints)
The indazole class of compounds has established applications in the agrochemical sector. General studies report that various indazole derivatives exhibit activity as herbicides and are used as bactericides and fungicides, particularly in polymer-based paints thieme-connect.de.
While direct research on this compound for these specific uses is limited, a closely related derivative, 3-Methyl-5,7-dinitro-1H-indazole, is explicitly categorized under "Agrochemicals" in chemical databases biodeep.cn. This strongly suggests that the this compound scaffold is a relevant pharmacophore for developing new agrochemical agents.
| Compound Class/Derivative | Reported Application Area | Reference |
|---|---|---|
| Indazole derivatives (general) | Herbicide activity, bactericides and fungicides in polymer-based paints. | thieme-connect.de |
| 3-Methyl-5,7-dinitro-1H-indazole | Listed as an agrochemical. | biodeep.cn |
Corrosion Inhibition Applications
Certain heterocyclic compounds, including indazoles, are explored as corrosion inhibitors for metals in acidic environments thieme-connect.de. They typically function by adsorbing onto the metal surface, creating a protective barrier. Despite this general application for the indazole family, no specific research findings or studies focusing on this compound for corrosion inhibition were found in the available literature.
Conclusion and Future Perspectives
Synthesis and Derivatization
The synthesis of 5,7-Dinitro-1H-indazole is a cornerstone of its study. A described method involves the nitration of 7-nitroindazole (B13768), which can lead to the desired product through the thermal rearrangement of a 2,7-dinitroindazole intermediate. chim.it Future synthetic endeavors will likely concentrate on enhancing the efficiency and selectivity of these reactions. The exploration of novel synthetic pathways, including one-pot procedures and the use of greener reagents, will be crucial for making these compounds more accessible for extensive research.
Derivatization of the this compound core is a key strategy for modulating its properties. For instance, the alkylation of nitroindazole derivatives with reagents like 1,2-dibromoethane (B42909) has been shown to yield N-substituted products, which can be further modified. nih.gov Such derivatization allows for the introduction of various functional groups, which can significantly alter the molecule's biological activity and physical characteristics. chemicalbook.com
Advanced Characterization Techniques
A thorough understanding of the structural and electronic properties of this compound and its derivatives is paramount. A variety of spectroscopic and analytical techniques are employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N), Infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS) are fundamental tools for elucidating the molecular structure of newly synthesized derivatives. grafiati.com
X-ray crystallography provides invaluable, definitive insights into the three-dimensional arrangement of these molecules in the solid state, revealing details about bond lengths, angles, and intermolecular interactions. researchgate.net Theoretical calculations, such as those using the Gauge-Invariant Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level, offer a powerful complement to experimental data, aiding in the assignment of NMR signals and providing a deeper understanding of the electronic structure. researchgate.netacs.org
Mechanistic Insights into Biological Activity
While some nitro-1H-indazoles are known inhibitors of nitric oxide synthase (NOS) isoforms, it has been noted that only 7-nitro-1H-indazoles, including 3,7-dinitro-1H-indazole, exhibit these inhibitory properties. nih.gov The precise mechanisms through which these compounds exert their biological effects are a critical area of ongoing research. chemicalbook.com
Future studies will likely focus on identifying the specific molecular targets of this compound and its derivatives. Understanding how these compounds interact with biological macromolecules at the atomic level is key to explaining their activity and for the rational design of more potent and selective agents. Techniques such as molecular docking can provide valuable predictions about the binding modes of these molecules within the active sites of enzymes.
Emerging Computational Methodologies
Computational chemistry is an increasingly vital tool in the study of complex organic molecules. innovareacademics.in Density Functional Theory (DFT) calculations have been successfully used to investigate the structures and properties of nitro-substituted indazoles. researchgate.netbeilstein-journals.org These theoretical approaches can predict molecular geometries, vibrational frequencies, and electronic properties, offering insights that are often difficult to obtain through experimental means alone. researchgate.net
The use of advanced computational methods, such as molecular dynamics (MD) simulations, can provide a dynamic picture of how these molecules behave in a biological environment, for example, by simulating their interaction with a target protein over time. innovareacademics.in These in-silico techniques are instrumental in guiding synthetic efforts and in providing a rational basis for observed biological activities.
| Computational Method | Application in Indazole Research | Key Insights |
| Density Functional Theory (DFT) | Evaluation of reaction mechanisms and molecular properties. beilstein-journals.org | Provides understanding of regioselectivity and reaction pathways. beilstein-journals.org |
| GIAO/DFT Calculations | Prediction of NMR chemical shifts. researchgate.netacs.org | Aids in the structural elucidation of isomers. acs.org |
| Molecular Docking | Predicting binding modes with biological targets. innovareacademics.in | Identifies potential interactions with active site residues. innovareacademics.in |
| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-protein complexes. innovareacademics.in | Reveals the dynamic behavior and stability of interactions over time. innovareacademics.in |
Challenges in Synthesis and Application
Despite the advancements, challenges in the synthesis and application of this compound and its derivatives persist. The synthesis can sometimes be complex, and achieving high yields of the desired regioisomer can be difficult. pnrjournal.com The presence of multiple nitro groups can also affect the stability and reactivity of the molecule, requiring careful handling and reaction conditions.
From an application perspective, issues such as solubility and bioavailability can be significant hurdles in the development of these compounds as therapeutic agents. Further research into formulation strategies and the development of prodrugs may be necessary to overcome these limitations. chemicalbook.com
Potential for Novel Non-Medical Applications
While much of the focus has been on the biological activity of indazole derivatives, their unique electronic properties suggest potential for non-medical applications. The presence of electron-withdrawing nitro groups can impart interesting photophysical and electronic characteristics to the indazole scaffold. researchgate.net
This opens up possibilities for their use in materials science, for example, as components in the development of novel organic electronic materials, sensors, or energetic materials. researchgate.net Future research could explore the incorporation of the this compound moiety into polymers or other macromolecular structures to create materials with tailored properties.
Multidisciplinary Research Opportunities
The continued exploration of this compound and its analogs will greatly benefit from a multidisciplinary research approach. Collaboration between synthetic organic chemists, medicinal chemists, pharmacologists, computational chemists, and materials scientists will be essential to fully unlock the potential of this versatile heterocyclic system.
By combining expertise from these diverse fields, researchers can address the current challenges in synthesis, gain deeper insights into the mechanisms of action, and explore new and exciting applications for these compounds. This integrated approach will undoubtedly pave the way for significant discoveries and innovations in the years to come.
Q & A
Basic: What are the common synthetic routes for 5,7-Dinitro-1H-indazole, and how can reaction conditions be optimized for yield improvement?
Answer:
Synthesis typically involves Friedel-Crafts acylation followed by nitro-group introduction and indazole ring closure. For example, ketones derived from halogenated benzoic acids undergo hydrazine-mediated cyclization under reflux in DMF . Optimizing stoichiometry (e.g., 10 mmol aldehyde, 11 mmol Na₂S₂O₅) and reaction time (18 hours at 120°C under N₂) improves yields. Recrystallization from DMF removes isomers, achieving ~23% pure product . Copper(I)-catalyzed Ullmann coupling and one-pot protocols minimize waste and improve efficiency .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
Answer:
- 1H/13C NMR : Key signals include aromatic protons at δ 8.91 (d, J = 2.1 Hz) and carbons at δ 144.1 (C-NO₂) .
- X-ray crystallography : SHELX programs refine crystal structures, resolving positional disorder (e.g., nitro group orientation) .
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 162.14) and fragmentation patterns .
Advanced: How can computational methods like DFT predict the electronic structure and reactivity of this compound?
Answer:
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electronic properties. Exact-exchange terms improve thermochemical accuracy (average deviation: 2.4 kcal/mol for atomization energies) . Gradient-corrected correlation functionals (e.g., Lee-Yang-Parr) model electron density, predicting nitro-group electron-withdrawing effects and regioselectivity in electrophilic substitutions .
Advanced: What strategies resolve contradictory data in nitro group positioning during indazole synthesis?
Answer:
Contradictions arise from isomer formation (e.g., 3,4-dichlorophenyl vs. 2,3-dichlorophenyl isomers). Strategies include:
- Recrystallization : DMF selectively isolates the desired isomer .
- Chromatography : HPLC with polar stationary phases separates nitro positional isomers .
- Kinetic control : Lowering reaction temperature (e.g., 80°C vs. 120°C) favors thermodynamically stable products .
Advanced: How do steric and electronic factors influence regioselectivity in indazole ring closure reactions?
Answer:
- Steric effects : Bulky substituents (e.g., 3,4-dichlorophenyl) favor cyclization at less hindered positions (C5/C7 over C4) .
- Electronic effects : Electron-withdrawing nitro groups deactivate adjacent carbons, directing hydrazine attack to electron-rich sites. DFT simulations quantify charge distribution to predict regioselectivity .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating ring closure .
Basic: How can researchers validate the purity of synthesized this compound?
Answer:
- Elemental analysis : Match calculated vs. experimental C/H/N/O percentages (e.g., C: 42.3%, H: 2.5%, N: 24.7%) .
- Melting point consistency : Deviation >2°C indicates impurities (reported mp: 146.5°C) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to confirm >95% purity .
Advanced: What mechanistic insights explain the α-effect of hydrazine in indazole synthesis?
Answer:
Hydrazine’s α-effect enhances nucleophilicity, enabling attack on electrophilic carbonyl carbons without base catalysis. Kinetic studies show second-order dependence on hydrazine concentration. Computational models reveal transition-state stabilization via lone-pair donation from the α-nitrogen .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Explosivity risk : Avoid grinding dry nitro compounds; use wet recrystallization .
- Toxicity : Use fume hoods for DMF (carcinogenic) and hydrazine (neurotoxic) .
- Storage : Keep in amber vials at 4°C to prevent photodegradation .
Advanced: How do substituents on the indazole ring affect its coordination chemistry?
Answer:
Nitro groups act as π-acceptors, stabilizing metal complexes (e.g., Cu(II)). X-ray studies show bidentate binding via N1 and O2 of nitro groups. Steric hindrance from 7-nitro reduces coordination geometry flexibility .
Advanced: Can machine learning models predict synthetic pathways for novel indazole derivatives?
Answer:
Yes. Training datasets with reaction yields, solvents, and catalysts enable neural networks to recommend optimal conditions (e.g., DMF >120°C for nitro-substituted derivatives). Validation against experimental data shows >85% accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
